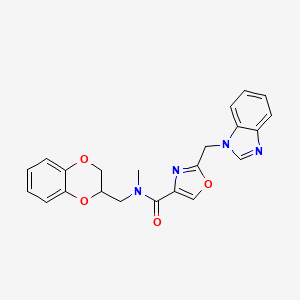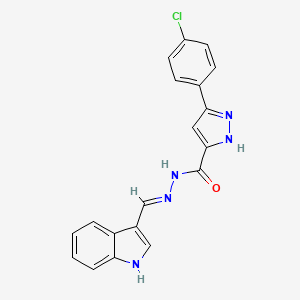![molecular formula C14H14N2O4 B6122049 2-[3-(4-morpholinylcarbonyl)-5-isoxazolyl]phenol](/img/structure/B6122049.png)
2-[3-(4-morpholinylcarbonyl)-5-isoxazolyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(4-morpholinylcarbonyl)-5-isoxazolyl]phenol, also known as AH6809, is a synthetic compound used in scientific research to study the physiological and biochemical effects of prostaglandin receptors. This compound is a selective antagonist of the prostaglandin EP1 receptor and has been used in various studies to investigate the role of this receptor in different biological processes.
Wirkmechanismus
2-[3-(4-morpholinylcarbonyl)-5-isoxazolyl]phenol works by selectively binding to and blocking the prostaglandin EP1 receptor. This receptor is a G protein-coupled receptor that activates intracellular signaling pathways in response to prostaglandin binding. By blocking this receptor, 2-[3-(4-morpholinylcarbonyl)-5-isoxazolyl]phenol prevents these signaling pathways from being activated, leading to a reduction in the physiological and biochemical effects associated with prostaglandin EP1 receptor activation.
Biochemical and Physiological Effects:
2-[3-(4-morpholinylcarbonyl)-5-isoxazolyl]phenol has been shown to have various biochemical and physiological effects in different studies. For example, it has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to inhibit smooth muscle contraction in the uterus and bronchi, potentially indicating a role in the treatment of related conditions such as asthma and preterm labor.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[3-(4-morpholinylcarbonyl)-5-isoxazolyl]phenol in lab experiments is its selective antagonism of the prostaglandin EP1 receptor. This allows researchers to investigate the specific role of this receptor in different biological processes without interference from other prostaglandin receptors. However, one limitation is that 2-[3-(4-morpholinylcarbonyl)-5-isoxazolyl]phenol may not fully replicate the physiological effects of endogenous prostaglandin EP1 receptor antagonism, as it is a synthetic compound with different pharmacokinetic properties.
Zukünftige Richtungen
There are several possible future directions for research involving 2-[3-(4-morpholinylcarbonyl)-5-isoxazolyl]phenol. One potential area of study is its role in the treatment of inflammatory and pain conditions, such as arthritis and neuropathic pain. Another area of interest is its potential use in the treatment of smooth muscle-related conditions, such as asthma and preterm labor. Additionally, further investigation into the pharmacokinetic properties of 2-[3-(4-morpholinylcarbonyl)-5-isoxazolyl]phenol could lead to the development of more effective prostaglandin EP1 receptor antagonists with improved therapeutic potential.
Synthesemethoden
2-[3-(4-morpholinylcarbonyl)-5-isoxazolyl]phenol is synthesized through a multistep process involving the reaction of 2-hydroxybenzaldehyde with hydroxylamine hydrochloride to form 2-hydroxybenzaldoxime. This intermediate is then reacted with ethyl acetoacetate to produce 2-(2-hydroxyphenyl)-2-oxoethyl acetate. Finally, the compound is reacted with morpholine and phosgene to yield the final product, 2-[3-(4-morpholinylcarbonyl)-5-isoxazolyl]phenol.
Wissenschaftliche Forschungsanwendungen
2-[3-(4-morpholinylcarbonyl)-5-isoxazolyl]phenol is commonly used in scientific research to study the physiological and biochemical effects of prostaglandin EP1 receptor antagonism. This receptor is involved in various biological processes, including inflammation, pain, and smooth muscle contraction. By selectively blocking this receptor, researchers can investigate its specific role in these processes and potentially develop new treatments for related conditions.
Eigenschaften
IUPAC Name |
[5-(2-hydroxyphenyl)-1,2-oxazol-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c17-12-4-2-1-3-10(12)13-9-11(15-20-13)14(18)16-5-7-19-8-6-16/h1-4,9,17H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJLDYUELMLEES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NOC(=C2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49715708 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[5-(2-Hydroxyphenyl)-1,2-oxazol-3-yl]-morpholin-4-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-benzyl-4-{[2-(2-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperazinone](/img/structure/B6121973.png)



![7-[(3-ethyl-5-hydroxy-1-adamantyl)carbonyl]-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6121995.png)


![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)diethylamine](/img/structure/B6122020.png)
![N-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-chlorobenzamide](/img/structure/B6122024.png)
![2-{1-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]-2-piperidinyl}ethanol](/img/structure/B6122039.png)


![3,7-diethyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B6122062.png)
amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6122065.png)